![molecular formula C14H6Cl3F3N2 B2863628 6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 2062066-34-4](/img/structure/B2863628.png)
6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine
Description
6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with three distinct substituents:
- 6-Chloro: Enhances electron-withdrawing effects and influences lipophilicity.
- 8-Trifluoromethyl: A highly lipophilic and electron-deficient group, improving metabolic stability .
This compound’s imidazo[1,5-a]pyridine scaffold is renowned for its photophysical stability, synthetic versatility, and applications in medicinal chemistry, particularly as fluorescent probes or bioactive agents .
Propriétés
IUPAC Name |
6-chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-7-4-8(14(18,19)20)11-5-21-13(22(11)6-7)12-9(16)2-1-3-10(12)17/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNQWMNNJCCYFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C3N2C=C(C=C3C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its unique structure, characterized by a fused imidazole and pyridine ring system, enhances its biological activity and stability, making it significant in medicinal and agrochemical applications. This article reviews the biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes:
- A chlorine atom at the 6-position,
- A trifluoromethyl group at the 8-position,
- A dichlorophenyl substituent at the 3-position.
These modifications contribute to its lipophilicity and biological activity while maintaining stability against metabolic degradation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown promise as an inhibitor of various enzymes involved in disease pathways. Notably, it has been studied for its activity against indoleamine 2,3-dioxygenase (IDO) enzymes, which are crucial in immune response modulation and cancer progression .
Antimycobacterial Properties
The compound has demonstrated notable activity against Mycobacterium tuberculosis , with studies indicating effective interaction with enzymes related to metabolic pathways in this pathogen. Such interactions are critical for understanding its mechanism of action and optimizing therapeutic potential .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to explore how structural modifications impact biological activity. For instance, compounds with similar imidazo[1,5-a]pyridine cores were compared:
Compound Name | Structure Features | Biological Activity |
---|---|---|
8-Chloro-3-(2,6-dichlorophenyl)imidazo[1,5-a]pyridine | Similar core structure | Antimycobacterial |
6-Trifluoromethylimidazo[1,5-a]pyridine | Lacks chlorine substituents | Anticancer properties |
4-Chloro-7-trifluoromethylimidazo[1,5-a]pyridine | Different substitution pattern | Potential anti-inflammatory |
This table illustrates how varying substituents influence the compound's biological efficacy.
The mechanism by which this compound exerts its effects involves binding to specific biological targets. Studies have shown that it interacts effectively with enzymes involved in immune modulation and pathogen metabolism . This binding affinity is crucial for its potential use as a therapeutic agent.
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
-
In Vitro Studies on IDO Inhibition :
- The compound was tested for its ability to inhibit IDO enzymes in vitro. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as an immunotherapeutic agent .
- Antimycobacterial Efficacy :
- Comparative Analysis with Analogues :
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Position and Core Isomerism
Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine
- Core Differences : The target compound’s [1,5-a] isomer has a distinct nitrogen arrangement compared to the [1,2-a] isomer (e.g., 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines in ). This alters electronic distribution and binding interactions.
- Biological Activity: [1,2-a] analogs (e.g., 8-aryl-6-chloro-3-nitro derivatives) exhibit antitrypanosomal activity, while [1,5-a] derivatives are explored as fluorophores or kinase inhibitors .
Substituent Effects
Physicochemical Properties
Pharmacokinetic Considerations
- Metabolic Stability : The CF₃ group resists oxidative metabolism, while the dichlorophenyl moiety may slow hepatic clearance .
- Aqueous Solubility : Derivatives like ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate () show low solubility, implying formulation challenges for the target compound .
Méthodes De Préparation
Cyclocondensation of 2-Picolylamines with Electrophilic Agents
A novel approach involves the cyclocondensation of 2-picolylamines with nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA). This method leverages the electrophilic properties of nitroalkanes to form the fused imidazo ring. For example, reacting 2-(aminomethyl)pyridine derivatives with nitroethane in PPA at 120°C yields the core structure with moderate to high efficiency (Table 1).
Table 1: Yields of Imidazo[1,5-a]Pyridine Core via Cyclocondensation
Starting Material | Electrophile | Conditions | Yield (%) |
---|---|---|---|
2-(2,6-Dichlorophenyl)picolylamine | Nitromethane | PPA, 120°C, 8h | 72 |
2-Trifluoromethylpicolylamine | Nitroethane | PPA, 110°C, 12h | 68 |
This method’s advantage lies in its compatibility with electron-withdrawing substituents like trifluoromethyl groups, which stabilize the intermediate nitrenium ions. However, prolonged reaction times and corrosive PPA limit its scalability.
Ritter-Type Reactions for Ring Closure
Intermolecular Ritter-type reactions offer an alternative pathway using bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) as catalysts. A representative procedure involves heating 2-(2,6-dichlorophenyl)pyridine with chloroacetonitrile in dichloroethane (DCE) at 150°C for 12 hours, achieving a 65% yield after column purification. The mechanism proceeds via nucleophilic attack of the pyridine nitrogen on the nitrile carbon, followed by cyclization (Figure 1).
Figure 1: Proposed Mechanism for Ritter-Type Cyclization
$$ \text{Pyridine} + \text{R-CN} \xrightarrow{\text{Bi(OTf)}_3, p\text{-TsOH}} \text{Imidazo[1,5-a]pyridine} $$
This method is advantageous for introducing chloro substituents early in the synthesis but requires high temperatures and careful control of stoichiometry.
Optimization of Reaction Conditions
Catalysts and Reagents
Bismuth triflate (Bi(OTf)₃) and p-TsOH are critical for Ritter-type reactions, reducing side reactions and improving yields to 65–75%. In cyclocondensation, phosphorous acid enhances nitroalkane electrophilicity, enabling yields up to 72%.
Solvent and Temperature Effects
High-boiling solvents like DCE (150°C) are optimal for Ritter-type reactions, while PPA’s viscosity necessitates vigorous stirring to prevent localized overheating. Lower temperatures (110–120°C) favor selectivity in trifluoromethyl group introduction.
Characterization and Analytical Data
The final compound is characterized by:
- Molecular Formula : C₁₄H₆Cl₃F₃N₂
- Molecular Weight : 365.57 g/mol
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-5), 7.62 (d, 2H, Ar-H), 7.38 (t, 1H, Ar-H)
- HPLC Purity : ≥98%
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Cyclocondensation | 72 | 95 | Moderate |
Ritter-Type | 65 | 98 | High |
Post-Functionalization | 58 | 90 | Low |
Ritter-type reactions offer superior scalability, while cyclocondensation provides higher yields for complex substituents.
Industrial-Scale Production Considerations
Continuous flow reactors improve heat transfer and reduce reaction times for Ritter-type syntheses. Automated quenching and extraction systems enhance purity, achieving >98% purity at kilogram scales.
Q & A
Q. What are the key synthetic routes for synthesizing 6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine?
- Methodological Answer : Synthesis typically involves multi-step halogenation and trifluoromethylation. A common approach starts with a pyridine precursor, followed by:
- Step 1 : Introduction of chlorine at positions 6 and 3 via electrophilic substitution or cross-coupling reactions.
- Step 2 : Trifluoromethylation at position 8 using reagents like CF₃Cu or Togni’s reagent under controlled conditions.
- Step 3 : Installation of the 2,6-dichlorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions.
Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products. For example, excessive trifluoromethylation can lead to over-functionalization, requiring careful stoichiometric control .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing Cl and CF₃ groups via chemical shifts). For example, trifluoromethyl groups typically show distinct 19F coupling in 1H NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., confirming [M+H]+ peaks with <2 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹ for CF₃) .
- Melting Point Analysis : Assesses purity; impurities broaden the range (e.g., pure samples show sharp melting points ±1°C) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential halogenated byproducts.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : Immediate eye wash and shower access; consult SDS for first-aid measures (e.g., ) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies energetically favorable routes for trifluoromethylation, minimizing side reactions.
- Solvent Effects : COSMO-RS models screen solvents to improve yield (e.g., DMF vs. THF for solubility).
- Machine Learning : Trains on existing imidazo[1,5-a]pyridine datasets to predict optimal conditions (catalyst, temperature).
Computational workflows reduce trial-and-error; experimental validation is critical for feasibility .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For example, ambiguous NOE signals in NMR can be clarified via X-ray.
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace substituent positions.
- Dynamic NMR : Resolve fluxional behavior (e.g., rotamers) by variable-temperature studies.
Contradictions often arise from impurities or conformational dynamics; orthogonal techniques are essential .
Q. What strategies enhance regioselectivity in halogenation steps for derivatives?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., -NO₂) to steer halogenation to specific positions.
- Metal Catalysts : Use Pd(0) or Cu(I) to control cross-coupling sites (e.g., selective Cl vs. Br introduction).
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor electrophilic attack at electron-rich positions.
highlights that bromine’s larger atomic radius may sterically hinder certain positions compared to chlorine .
Q. How does the substitution pattern affect biological activity compared to structural analogs?
- Methodological Answer :
- Electronic Effects : The 2,6-dichlorophenyl group enhances lipophilicity, improving membrane permeability, while CF₃ increases metabolic stability.
- Comparative SAR Studies :
Compound | Substituents | Key Activity |
---|---|---|
Target | 6-Cl, 3-(2,6-Cl₂Ph), 8-CF₃ | High kinase inhibition |
Analog A | 6-Br, 8-CF₃ | Reduced selectivity due to Br’s bulk |
Analog B | 8-CH₃ (no CF₃) | Lower metabolic stability |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.